

The Development of CI-966 Hydrochloride: A Technical Overview and Retrospective

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Compound of Interest		
Compound Name:	CI-966 hydrochloride	
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Abstract

CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), emerged from the Parke-Davis research pipeline in the late 1980s and early 1990s as a promising candidate for the treatment of epilepsy and other neurological disorders. Its mechanism of action, centered on enhancing GABAergic neurotransmission by blocking the reuptake of gamma-aminobutyric acid (GABA), represented a targeted approach to central nervous system therapeutics. Despite demonstrating significant anticonvulsant, anxiolytic, and neuroprotective potential in preclinical models, the clinical development of CI-966 was abruptly halted during Phase I trials due to the manifestation of severe and unexpected neurological and psychiatric adverse effects. This technical guide provides an in-depth history of the development of CI-966 hydrochloride, detailing its synthesis, mechanism of action, preclinical pharmacology, and the pivotal clinical findings that led to its discontinuation.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Pharmacological inhibition of GATs, particularly the neuronally expressed GAT-1,



presents a logical strategy for augmenting GABAergic signaling and thereby achieving therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-

(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was developed by Parke-Davis with this therapeutic rationale.[1] As a highly selective inhibitor of GAT-1, CI-966 was designed to increase the synaptic availability of GABA, thereby enhancing inhibitory neurotransmission.

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for **CI-966 hydrochloride** is not readily available in the public domain, its chemical structure, 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, suggests a multi-step synthesis involving the formation of the tetrahydropyridine ring, followed by N-alkylation with the diarylmethoxyethyl side chain.

Table 1: Physicochemical Properties of CI-966 Hydrochloride

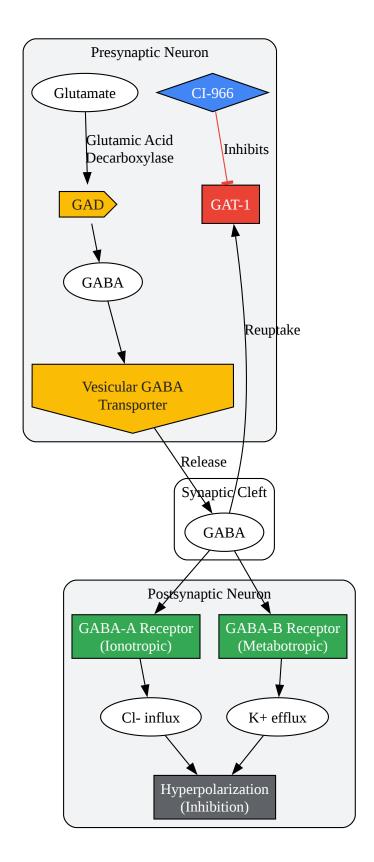
Property	Value
IUPAC Name	1-(2-(bis(4- (trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6- tetrahydropyridine-3-carboxylic acid hydrochloride
Molecular Formula	C23H21F6NO3·HCl
Molecular Weight	509.87 g/mol
CAS Number	110283-66-4

Mechanism of Action and Pharmacology

CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 reduces the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This



enhancement of GABAergic neurotransmission results in a generalized inhibitory effect on the central nervous system.





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Figure 1: GABAergic Synapse and the Mechanism of Action of CI-966.

In Vitro Potency and Selectivity

CI-966 demonstrates high potency for the human GAT-1 transporter. Studies on cloned human GABA transporters revealed its significant selectivity for GAT-1 over other GABA transporter subtypes.

Table 2: In Vitro Potency and Selectivity of CI-966

Transporter	IC ₅₀ (μΜ)
Human GAT-1	0.26[1]
Rat GAT-1	1.2
GAT-2	> 200-fold selectivity vs. GAT-1
GAT-3	> 200-fold selectivity vs. GAT-1

Preclinical Development

The preclinical evaluation of **CI-966 hydrochloride** showcased its potential as a broadspectrum anticonvulsant and neuroprotective agent.

Experimental Protocols

A definitive, detailed protocol for CI-966 is not publicly available. However, a typical GAT-1 inhibition assay from that era would involve the following steps:

- Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, would be prepared from rat brain tissue (e.g., cerebral cortex) through a series of homogenization and centrifugation steps.
- [3H]-GABA Uptake Assay:
 - Synaptosomes would be pre-incubated in a physiological buffer.

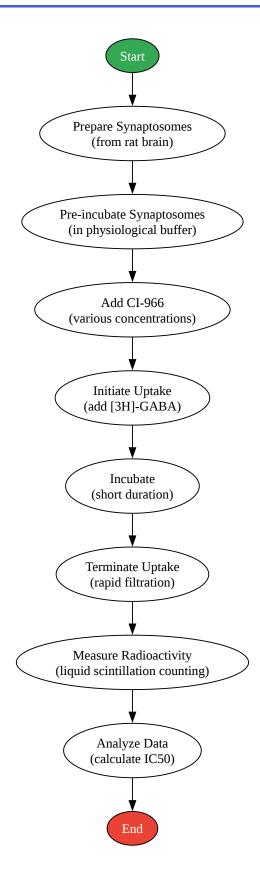






- CI-966 hydrochloride at various concentrations would be added to the synaptosome suspension.
- The uptake reaction would be initiated by the addition of a low concentration of radiolabeled GABA ([3H]-GABA).
- After a short incubation period, the uptake would be terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the incubation medium.
- The radioactivity retained on the filters, representing the amount of [3H]-GABA taken up by the synaptosomes, would be measured using liquid scintillation counting.
- Data Analysis: The concentration of CI-966 that inhibits 50% of the specific [³H]-GABA
 uptake (IC₅₀) would be determined by non-linear regression analysis of the concentrationresponse curve.





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Figure 2: General Experimental Workflow for a GAT-1 Inhibition Assay.



While the specific models used for CI-966 are not exhaustively detailed in all publications, standard preclinical models for anticonvulsant screening in that period included:

- Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
 - Rodents (mice or rats) would be administered CI-966 hydrochloride or vehicle.
 - At the time of expected peak effect, a brief electrical stimulus would be delivered via corneal or ear-clip electrodes.
 - The animals would be observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
 - The dose of CI-966 that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) would be calculated.
- Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds
 effective against myoclonic and absence seizures.
 - Rodents would be pre-treated with CI-966 hydrochloride or vehicle.
 - A convulsant dose of pentylenetetrazol would be administered subcutaneously.
 - The animals would be observed for a set period for the occurrence of clonic seizures.
 - The ED₅₀ for protection against clonic seizures would be determined.

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion of CI-966.

Table 3: Pharmacokinetic Parameters of CI-966 in Animals



Parameter	Rat (5 mg/kg oral)	Dog (1.39 mg/kg oral)
t _{max} (hr)	4.0	0.7
t ₁ / ₂ elimination (hr)	4.5	1.2
Oral Bioavailability	100%	100%
Major Excretion Route	Biliary (75%)	Fecal (89%)

These data indicate that CI-966 is well-absorbed orally in both species. The primary route of elimination is through the feces, suggesting significant biliary excretion.

Clinical Development and Discontinuation

CI-966 hydrochloride entered Phase I clinical trials for the treatment of epilepsy. The study was designed to assess the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.

Phase I Clinical Trial Design (General Overview)

A typical Phase I trial for an antiepileptic drug during that time would have been a dose-escalation study:

- Participants: A small number of healthy adult volunteers.
- Design: Single-ascending dose or multiple-ascending dose cohorts.
- Dosage: Starting with a very low dose, with subsequent cohorts receiving increasingly higher doses after the safety of the previous dose level was established.
- Assessments: Close monitoring for adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters. Pharmacokinetic blood sampling would also be performed to determine parameters such as C_{max}, t_{max}, and t₁/₂.

Adverse Events and Discontinuation

The Phase I trial of CI-966 revealed a dose-limiting and ultimately prohibitive safety profile. While doses between 1 and 10 mg were generally well-tolerated, higher doses produced





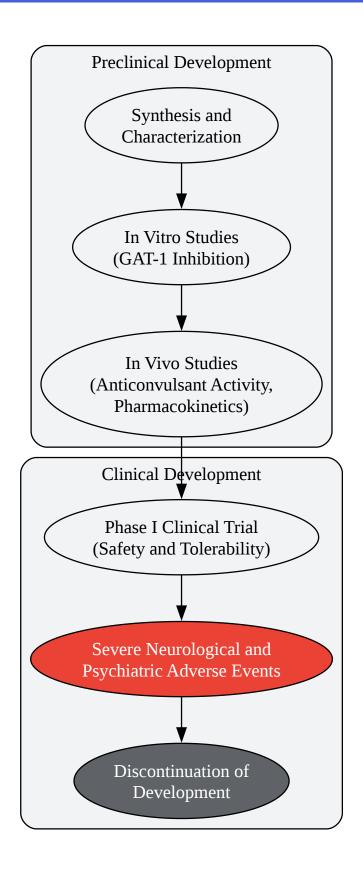


severe adverse effects.[1]

- 25 mg dose: Produced memory deficits.[1]
- 50 mg dose: Resulted in a range of severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse effects resembling schizophrenia and mania.[1]

These severe psychotomimetic and neurological adverse effects were deemed unacceptable, leading to the discontinuation of the clinical development of **CI-966 hydrochloride**. The adverse event profile was considered to be a direct consequence of the profound enhancement of GABAergic neurotransmission.





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Figure 3: Development and Discontinuation Timeline of CI-966.



Conclusion and Retrospective Analysis

The development history of **CI-966 hydrochloride** serves as a significant case study in CNS drug development. While the compound demonstrated high potency and selectivity for its intended target and showed promising efficacy in preclinical models, its clinical translation was thwarted by an on-target, mechanism-based toxicity. The profound and widespread enhancement of GABAergic inhibition in the human brain led to unacceptable neurological and psychiatric side effects.

The story of CI-966 underscores the delicate balance required for modulating neurotransmitter systems and highlights the challenges of extrapolating preclinical safety data to humans. Although CI-966 itself was not a successful therapeutic, the knowledge gained from its development contributed to a deeper understanding of the role of GAT-1 in the brain and informed the development of subsequent GABAergic modulators with more favorable therapeutic windows.

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References

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